molecular formula C25H33N5O3 B1649307 (rac)-BAY1238097 CAS No. 1564268-19-4

(rac)-BAY1238097

Cat. No. B1649307
M. Wt: 451.6
InChI Key: CJIPEACKIJJYED-UHFFFAOYSA-N
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Description

(Rac)-BAY1238097 is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein kinase B (PKB) pathway, which is involved in the regulation of cell growth, survival, and metabolism.

Mechanism Of Action

The mechanism of action of (rac)-BAY1238097 involves the inhibition of the (rac)-BAY1238097 pathway, which is a key signaling pathway involved in the regulation of cell growth, survival, and metabolism. This compound binds to the ATP-binding site of (rac)-BAY1238097 and prevents its activation by upstream signaling molecules such as phosphoinositide 3-kinase (PI3K) and phosphoinositide-dependent kinase-1 (PDK1). This inhibition leads to the suppression of downstream signaling events that promote cell growth and survival.

Biochemical And Physiological Effects

(Rac)-BAY1238097 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In neurons, (rac)-BAY1238097 has been shown to reduce oxidative stress and inflammation, which protects against neurodegeneration. In T cells, this compound has been shown to modulate the immune response by regulating the activity of transcription factors such as NF-κB and AP-1.

Advantages And Limitations For Lab Experiments

(Rac)-BAY1238097 has several advantages for lab experiments, including its high selectivity for (rac)-BAY1238097 and its ability to inhibit the activity of this pathway in a dose-dependent manner. However, this compound also has some limitations, including its relatively low potency compared to other (rac)-BAY1238097 inhibitors and its potential off-target effects on other signaling pathways.

Future Directions

(Rac)-BAY1238097 has several potential future directions for scientific research. One possible direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another possible direction is to investigate its potential applications in other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, further studies are needed to better understand the molecular mechanisms underlying the effects of (rac)-BAY1238097 on the immune system and to identify any potential side effects or toxicity associated with its use in vivo.

Scientific Research Applications

(Rac)-BAY1238097 has been studied for its potential applications in various fields of scientific research, including cancer biology, neurobiology, and immunology. In cancer biology, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the (rac)-BAY1238097 pathway. In neurobiology, (rac)-BAY1238097 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, this compound has been shown to modulate the immune response by regulating the activity of T cells.

properties

IUPAC Name

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPEACKIJJYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108063
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(rac)-BAY1238097

CAS RN

1564268-19-4
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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